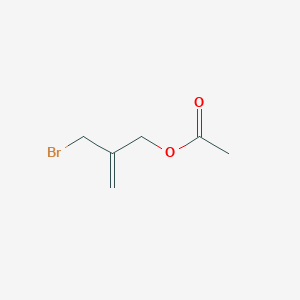

2-(Bromomethyl)allyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Bromomethyl)allyl acetate is a useful research compound. Its molecular formula is C6H9BrO2 and its molecular weight is 193.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

2-(Bromomethyl)allyl acetate serves as a crucial intermediate in organic synthesis, particularly for the formation of complex molecules. Its reactivity allows it to participate in various coupling reactions, leading to the synthesis of more complex structures.

Applications in Synthesis:

- Allylic Substitution Reactions : The bromomethyl group can be substituted with various nucleophiles, facilitating the formation of new carbon-carbon bonds.

- Synthesis of Natural Products : It is utilized as a building block for synthesizing natural products and pharmaceuticals, demonstrating its utility in medicinal chemistry.

Polymer Chemistry

The compound plays a significant role in polymer chemistry, particularly in the synthesis of functionalized polymers.

Polymerization Processes:

- Radical Polymerization : this compound can undergo radical polymerization to produce poly(allyl acetate), which has applications in coatings and adhesives.

- Block Copolymers : It is used to create block copolymers that exhibit unique physical properties suitable for various industrial applications.

Biological Applications

Research has indicated potential biological activities associated with derivatives of this compound.

Biological Activities:

- Antimicrobial Properties : Compounds derived from this acetate have shown antimicrobial activity against various pathogens.

- Anticancer Research : Studies suggest that derivatives may inhibit cancer cell proliferation, making them candidates for further investigation in cancer therapy.

Case Study 1: Synthesis of Bicyclic Compounds

A recent study demonstrated the phosphine-catalyzed domino assembly of 2-(bromomethyl)acrylate derivatives, leading to the formation of bicyclic structures. This process highlights the compound's utility in generating complex molecular architectures with high regio- and stereoselectivity .

| Reaction Conditions | Yield (%) |

|---|---|

| 24 h at r.t. | 63 |

| Extended to 72 h | 81 |

Case Study 2: Polymerization Studies

In a polymerization study, this compound was used to synthesize functionalized polymers that exhibited enhanced thermal stability and mechanical properties. The resulting polymers were characterized using NMR and GPC techniques, confirming their structural integrity and molecular weight distribution.

| Polymer Type | Property | Value |

|---|---|---|

| Poly(allyl acetate) | Glass Transition Temp (Tg) | 60 °C |

| Functionalized Copolymer | Tensile Strength | 45 MPa |

化学反応の分析

Phosphine-Catalyzed Hexamerization

This regio- and stereoselective reaction assembles six molecules of 2-(bromomethyl)acrylate derivatives into bicyclic pentaenes containing two cyclohexenyl rings .

Reaction Conditions and Optimization

| Entry | Phosphine Ligand | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PPh₃ | TEA | 25 | 72 | 81 |

| 2 | PPh₃ | TEA | 40 | 7 | 63 |

| 11 | Tri-2-furylphosphine | TEA | 25 | 24 | 69 |

Key findings:

-

Optimal yields (81%) require 40 mol% PPh₃ and triethylamine (TEA) at room temperature for 72 h .

-

Sterically hindered esters (e.g., tert-butyl) reduce yields due to slower reaction kinetics .

Mechanistic Pathway

-

Conjugate Addition : PPh₃ attacks the α,β-unsaturated ester, forming a phosphonium intermediate.

-

Bromide Elimination : Generates a reactive ylide (III ) after deprotonation.

-

Iterative Additions : Two additional conjugate addition/elimination steps produce triene intermediate VI .

-

Diels-Alder Cycloadditions : Two successive [4+2] reactions between three triene units yield the bicyclic product with C₂ symmetry .

Cross-Coupling with Aryl Halides

Nickel-catalyzed coupling reactions enable bond formation between 2-(bromomethyl)allyl acetate derivatives and aryl/alkyl halides .

Selectivity and Performance

-

Catalyst System : NiCl₂(dme)/tert-butyl-2,2′:6′,2″-terpyridine (L1 ) achieves 89% cross-selectivity for aryl iodides.

-

Side Reactions : Competing hydrodehalogenation (≤15%) and biaryl dimerization (≤8%) occur under suboptimal conditions .

Secondary Alkyl Bromide Coupling

| Substrate | Ligand | Reductant | Yield (%) |

|---|---|---|---|

| Cyclohexyl bromide | L1 | Mn | 78 |

| 2-Bromooctane | L1 | Mn | 65 |

Conditions: THF/DMA (3:1), 25°C, 12 h .

Intramolecular Hydroacylation

Under acetone reflux with NaI, this compound undergoes cyclization to form γ-lactams or lactones .

Ligand Effects on Yield

| Ligand | Bite Angle (°) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| dppe | 85 | 2 | 92 |

| dppp | 92 | 2 | 45 |

| dppb | 98 | 24 | 30 |

Key insight: Smaller bite angles (e.g., dppe) enhance reactivity by facilitating oxidative addition .

Nucleophilic Substitution and Elimination

The C–Br bond undergoes heterolytic cleavage to generate a carbocation intermediate, enabling:

-

Sₙ1 Reactions : Trapping by nucleophiles (e.g., water, amines).

-

E1 Elimination : Forms conjugated dienes under basic conditions.

-

Allylic Rearrangements : Migration of the acetate group stabilizes the carbocation.

特性

分子式 |

C6H9BrO2 |

|---|---|

分子量 |

193.04 g/mol |

IUPAC名 |

2-(bromomethyl)prop-2-enyl acetate |

InChI |

InChI=1S/C6H9BrO2/c1-5(3-7)4-9-6(2)8/h1,3-4H2,2H3 |

InChIキー |

DPOILGYLOSVIMV-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OCC(=C)CBr |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。